molecular formula C8H12N2O B2571912 6-Methoxy-2,4-dimethylpyridin-3-amine CAS No. 1224432-59-0

6-Methoxy-2,4-dimethylpyridin-3-amine

Cat. No.: B2571912
CAS No.: 1224432-59-0
M. Wt: 152.197
InChI Key: HSCBVZREMCLXLT-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.197 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Methoxy-2,4-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction. This method uses palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,4-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-2,4-dimethylpyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing novel pyridine-based derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-thrombolytic and biofilm inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: The compound is used in the development of chiral dopants for liquid crystals and other industrial applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylpyridin-3-amine: This compound has a similar structure but lacks one of the methyl groups present in 6-Methoxy-2,4-dimethylpyridin-3-amine.

    6-Bromo-2,4-dimethylpyridin-3-amine: This compound has a bromine atom instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-2,4-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCBVZREMCLXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224432-59-0
Record name 6-methoxy-2,4-dimethylpyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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